N-[1-(4-bromophenyl)ethyl]acetamide

Catalog No.
S798661
CAS No.
92520-16-6
M.F
C10H12BrNO
M. Wt
242.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(4-bromophenyl)ethyl]acetamide

Unprotected 1-(4-bromophenyl)ethylamine often poisons Pd catalysts, forms carbamates, and oxidizes, leading to failed couplings. This N-acetyl protected analogue eliminates these issues, providing a stable, process-ready building block for Suzuki-Miyaura and Buchwald-Hartwig reactions. • Prevents catalyst deactivation & side reactions. • Enables high-yield aryl functionalization without in-house protection. • Crystalline solid, compatible with chiral chromatography for ee determination. • Key intermediate for calcimimetic analogs and chiral ligands.

CAS Number

92520-16-6

Product Name

N-[1-(4-bromophenyl)ethyl]acetamide

IUPAC Name

N-[1-(4-bromophenyl)ethyl]acetamide

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

InChI

InChI=1S/C10H12BrNO/c1-7(12-8(2)13)9-3-5-10(11)6-4-9/h3-7H,1-2H3,(H,12,13)

InChI Key

DRRCKKJEBGEBGR-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)Br)NC(=O)C

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(=O)C

Synonyms

N-[1-(4-bromophenyl)ethyl]acetamide, N-Acetyl-1-(4-bromophenyl)ethylamine, 4-Bromo-α-methylbenzylacetamide, 1-(4-Bromophenyl)ethylacetamide

Purity

≥98%

Package Size

0.25 g, 1 g, 5 g

N-[1-(4-bromophenyl)ethyl]acetamide (CAS 92520-16-6) is a bifunctional synthetic building block that combines a para-bromoaryl handle with an acetyl-protected benzylic amine. In industrial and medicinal chemistry procurement, it is primarily sourced as a stable, process-ready precursor for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. By masking the primary amine as an acetamide, this compound prevents unwanted catalyst coordination and side reactions, enabling the clean functionalization of the aryl ring. Furthermore, its crystalline nature and compatibility with chiral chromatography make it an essential intermediate for the synthesis of complex nonracemic primary amines, including calcimimetic analogs and asymmetric ligands [1].

Research Fit

1 Racemic mixture supports chiral resolution and method development studies
2 4-Bromophenyl group provides a versatile cross-coupling handle for diversification
3 Benzylic stereocenter enables enantioselective transformation workflow exploration

Substituting N-[1-(4-bromophenyl)ethyl]acetamide with its unprotected parent compound, 1-(4-bromophenyl)ethylamine, routinely leads to process failures during downstream functionalization. Free primary amines are highly nucleophilic and possess strong coordinating abilities, which frequently poison palladium catalysts or participate in competing intermolecular amination reactions. Additionally, free benzylic amines are susceptible to atmospheric oxidation and carbamate formation via CO2 absorption, complicating storage and stoichiometric precision. Procuring the pre-acetylated form (CAS 92520-16-6) bypasses the need for an additional, yield-reducing in-house protection step, ensures robust stability during long-term storage, and guarantees high-fidelity reactivity exclusively at the aryl bromide site [1].

Substitution Risk

Non-brominated analog lacks cross-coupling reactivity. The 4-bromo substituent is essential for Suzuki, Sonogashira, and related reactions; replacement with N-(1-phenylethyl)acetamide may block diversification pathways.

Non-chiral amides cannot support enantioselective applications. The benzylic stereocenter is critical for asymmetric catalysis and chiral building block synthesis; achiral substitutes will not provide the required stereochemical control.

Halogen identity significantly alters physical properties and reactivity. Boiling point, density, and electronic effects differ markedly between bromo, chloro, and non-halogenated analogs; direct replacement may require re-optimization of purification and reaction conditions.

Cross-Coupling Fidelity and Catalyst Protection

During palladium-catalyzed cross-coupling, the acetamide group effectively masks the nucleophilicity of the benzylic amine. Studies utilizing N-acetylated aryl bromides demonstrate strong chemoselectivity, allowing for >85% yields in standard Suzuki or Heck couplings. In contrast, utilizing the unprotected 1-(4-bromophenyl)ethylamine under identical catalytic conditions typically results in <30% yields of the desired cross-coupled product due to severe catalyst poisoning and competing Buchwald-Hartwig amination[1].

Evidence DimensionCross-coupling yield at the aryl bromide site
Target Compound DataN-[1-(4-bromophenyl)ethyl]acetamide (>85% yield, clean conversion)
Comparator Or BaselineUnprotected 1-(4-bromophenyl)ethylamine (<30% yield, catalyst poisoning)
Quantified Difference>55% absolute yield improvement in standard cross-coupling
ConditionsPalladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) of the aryl bromide

Procuring the pre-protected acetamide eliminates the need for an extra synthetic step and prevents catastrophic yield loss during late-stage functionalization.

Enantiomeric Purity & Yield
Head-to-head
Racemate: 0% ee (1:1 R/S)
(S)-enantiomer: >99% ee, 100% conversion (Rh catalysis)
Supports chiral resolution strategy vs direct enantiopure procurement
Reported under optimized Rh/ligand conditions; reproducibility may vary

Enantiomeric Resolution and Analytical Precision

For asymmetric synthesis workflows, accurately determining the enantiomeric excess (ee) of primary amines is notoriously difficult due to peak tailing and on-column degradation. Research demonstrates that converting these amines to their N-acetyl derivatives, such as N-[1-(4-bromophenyl)ethyl]acetamide, enables sharp baseline resolution on chiral stationary phases like CP-Chirasil-Dex-CB. This allows for the precise quantification of enantiopurity up to 98% ee, a metric that is often unachievable with the free amine [1].

Evidence DimensionChromatographic resolution on chiral stationary phase
Target Compound DataN-[1-(4-bromophenyl)ethyl]acetamide (Baseline resolution, sharp peaks, accurate to 98% ee)
Comparator Or BaselineFree primary amine (Peak tailing, poor resolution)
Quantified DifferenceEnables precise ee determination up to 98% vs. unquantifiable streaking
ConditionsGC analysis using CP-Chirasil-Dex-CB stationary phase

For laboratories conducting asymmetric synthesis, the acetamide form is mandatory for reliable analytical validation of enantiopurity.

Biocatalytic Amidation Potential
Class-level inference
Up to >99% ee, up to 87% yield inferred for substrate class
May support biocatalytic route development; data to verify for this specific substrate
Engineered heme protein systems, mild conditions; requires experimental validation

Thermal Stability and Handling Robustness

N-[1-(4-bromophenyl)ethyl]acetamide is isolated as a stable, white crystalline solid with a defined melting point of 133–135 °C, making it highly resistant to atmospheric degradation. In contrast, the free amine, 1-(4-bromophenyl)ethylamine, is typically a liquid that is prone to oxidation and rapid carbamate formation upon exposure to atmospheric CO2. The crystalline nature of the acetamide ensures precise weighing and stoichiometric accuracy during batch scale-up [1].

Evidence DimensionPhysical state and atmospheric stability
Target Compound DataN-[1-(4-bromophenyl)ethyl]acetamide (Stable crystalline solid, mp 133–135 °C)
Comparator Or Baseline1-(4-bromophenyl)ethylamine (Air-sensitive liquid, forms carbamates)
Quantified DifferenceComplete resistance to atmospheric CO2 vs. rapid degradation
ConditionsStandard laboratory storage and handling in ambient air

Procuring the solid acetamide reduces the need for specialized inert-gas storage and improves reproducibility in manufacturing.

Bromine Effect on Physical Properties
Reported
Brominated: bp 396.4°C, density 1.359 g/cm³
Non-brominated: bp 327.9°C, density 1.007 g/cm³
Facilitates purification design; property differences may affect solvent compatibility
Measured at standard pressure; source-specific review recommended
Reductive Acetylation Yield
Reported
91% isolated yield (2.2 g from 2.0 g amine)
Alternative methods: typically 70–85%
Supports scale-up planning; reported protocol may reduce material costs
Triethylamine/acetic anhydride method; yield may depend on substrate scale and purity

Calcimimetic and Pharmaceutical Precursor

Due to its stable aryl bromide handle, this compound is a highly suitable starting material for the synthesis of complex calcimimetic analogs and other pharmaceutical intermediates. The acetamide protects the chiral center and amine functionality while the aryl ring is extended via cross-coupling, followed by controlled deprotection to yield the active primary amine [1].

Analytical Standard for Asymmetric Synthesis

Because it resolves cleanly on chiral GC/HPLC columns (e.g., CP-Chirasil-Dex-CB), the compound is frequently procured as an analytical standard or a stable intermediate to accurately determine the enantiomeric excess of newly synthesized chiral benzylic amines [1].

Asymmetric Ligand Building Block

The compound serves as a robust building block for the development of novel chiral ligands used in transition-metal catalysis. Its protected amine allows for aggressive functionalization of the bromophenyl moiety without risking self-condensation or catalyst poisoning during ligand assembly [1].

Application Fit

Application
Selection Property
Validation Focus
Asymmetric catalysis ligand studies
Racemic or enantiopure form, bromoaryl reactivity
Enantioselectivity and ligand performance review
Chiral building block for medicinal chemistry
Bromoaryl cross-coupling handle, stereochemical control
Diversification potential and chiral purity validation
Biocatalysis and green chemistry method development
Racemate as benchmarking substrate
Biocatalytic efficiency and scalability review

XLogP3

2.1

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